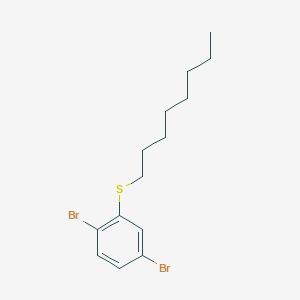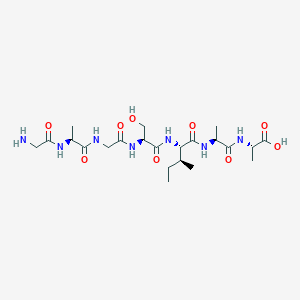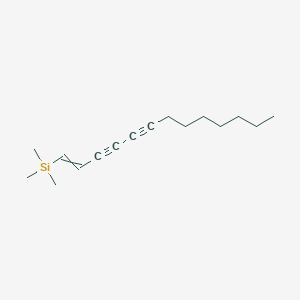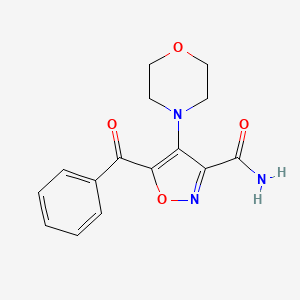
1,4-Dibromo-2-(octylsulfanyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dibromo-2-(octylsulfanyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two bromine atoms and an octylsulfanyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2-(octylsulfanyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives and the introduction of the octylsulfanyl group. One common method involves the bromination of 1,4-dibromobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 1,4-dibromobenzene is then subjected to a nucleophilic substitution reaction with octylthiol to introduce the octylsulfanyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1,4-Dibromo-2-(octylsulfanyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The octylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out using nucleophiles like sodium thiolate or potassium amide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include hydrogenated benzene derivatives.
科学研究应用
1,4-Dibromo-2-(octylsulfanyl)benzene has several scientific research applications, including:
Materials Science: Used as a building block for the synthesis of advanced materials such as liquid crystals and conductive polymers.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology and Medicine: Investigated for its potential use in drug development and as a probe for studying biological systems.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
作用机制
The mechanism of action of 1,4-dibromo-2-(octylsulfanyl)benzene involves its interaction with molecular targets through its functional groups. The bromine atoms and the octylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and molecular targets depend on the context of its application, such as in organic synthesis or biological systems.
相似化合物的比较
1,4-Dibromo-2-(octylsulfanyl)benzene can be compared with other similar compounds such as:
1,4-Dibromobenzene: Lacks the octylsulfanyl group, making it less versatile in certain applications.
1,4-Dibromo-2-(methylsulfanyl)benzene: Contains a methylsulfanyl group instead of an octylsulfanyl group, resulting in different chemical properties and reactivity.
1,4-Dibromo-2-(phenylsulfanyl)benzene:
属性
CAS 编号 |
879405-39-7 |
|---|---|
分子式 |
C14H20Br2S |
分子量 |
380.2 g/mol |
IUPAC 名称 |
1,4-dibromo-2-octylsulfanylbenzene |
InChI |
InChI=1S/C14H20Br2S/c1-2-3-4-5-6-7-10-17-14-11-12(15)8-9-13(14)16/h8-9,11H,2-7,10H2,1H3 |
InChI 键 |
ARJONLTXVKWJQN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCSC1=C(C=CC(=C1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene](/img/structure/B12598408.png)


![[4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol](/img/structure/B12598441.png)
![4-[Bis(9-phenyl-9H-carbazol-3-YL)amino]benzonitrile](/img/structure/B12598444.png)
![1-[(1R)-2-(4-bromophenyl)-1-phenylethyl]pyrrolidine](/img/structure/B12598447.png)

![1-[2,5-Dimethoxy-4-(1-phenylprop-2-en-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B12598452.png)
![Triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12598463.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-2'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12598466.png)
![2-[(1E)-3-(Azetidin-1-yl)triaz-1-en-1-yl]benzamide](/img/structure/B12598474.png)
![2-[(Benzenesulfonyl)methyl]hex-2-enenitrile](/img/structure/B12598478.png)
![Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl-](/img/structure/B12598481.png)
